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molecular formula C12H10N4O B8557051 8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8557051
M. Wt: 226.23 g/mol
InChI Key: NHIWBSWLMYYZRX-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

A mixture of 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (see example 66b, 500 mg, 2.35 mmol), phenol (442 mg, 4.69 mmol), copper(I) iodide (44.7 mg, 235 μmol), picolinic acid (57.8 mg, 469 μmol) and potassium phosphate tribasic (1.49 g, 7.04 mmol) in DMSO (10 mL) was heated to 120° C. After 12 hours further phenol (442 mg, 4.69 mmol), copper(I) iodide (44.7 mg, 235 μmol), picolinic acid (57.8 mg, 469 μmol) and potassium phosphate tribasic (1.49 g, 7.04 mmol) were added and stirred at 120° C. for another 18 hours. Water was added to the reaction mixture and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and the solvent was evaporated. The crude material was purified by prep. HPLC. The title compound was obtained as off-white solid (200 mg, 38%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Two
Quantity
57.8 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate tribasic
Quantity
1.49 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
44.7 mg
Type
catalyst
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Three
Quantity
57.8 mg
Type
reactant
Reaction Step Three
Name
potassium phosphate tribasic
Quantity
1.49 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
44.7 mg
Type
catalyst
Reaction Step Three
Name
Yield
38%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[N:4]([N:8]=[C:9]([NH2:11])[N:10]=2)[CH:5]=[CH:6][CH:7]=1.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.N1C=CC=CC=1C(O)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CS(C)=O.[Cu]I.O>[O:18]([C:2]1[C:3]2[N:4]([N:8]=[C:9]([NH2:11])[N:10]=2)[CH:5]=[CH:6][CH:7]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=2N(C=CC1)N=C(N2)N
Name
Quantity
442 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
57.8 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
potassium phosphate tribasic
Quantity
1.49 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
copper(I) iodide
Quantity
44.7 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
442 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
57.8 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
potassium phosphate tribasic
Quantity
1.49 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
copper(I) iodide
Quantity
44.7 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for another 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by prep

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=2N(C=CC1)N=C(N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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